3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a fused bicyclic system with hydroxy and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized as a pharmaceutical intermediate and in the production of olefinic polymerization catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and improving cholinergic function . In cancer therapy, it may interfere with DNA synthesis and cell cycle progression, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-indanone: A structurally similar compound with various biological activities.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Donepezil hydrochloride: A related compound used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. Its hydroxy and methoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
148517-82-2 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 |
Origin of Product |
United States |
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